

NYX-2925 and Glutamatergic System Modulation: A Technical Guide

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Compound of Interest

Compound Name: NYX-2925

Cat. No.: B10821466

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Executive Summary

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR). Developed by Aptinyx, this compound has been investigated for its therapeutic potential in chronic pain conditions, including painful diabetic peripheral neuropathy (DPN) and fibromyalgia. **NYX-2925's** mechanism of action involves the modulation of the glutamatergic system, a key pathway in central nervous system function, synaptic plasticity, and pain processing. Preclinical studies have demonstrated its ability to enhance NMDAR-dependent synaptic plasticity, while clinical trials have explored its safety and efficacy in patient populations. This technical guide provides an in-depth overview of **NYX-2925**, focusing on its interaction with the glutamatergic system, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: Modulation of the Glutamatergic System

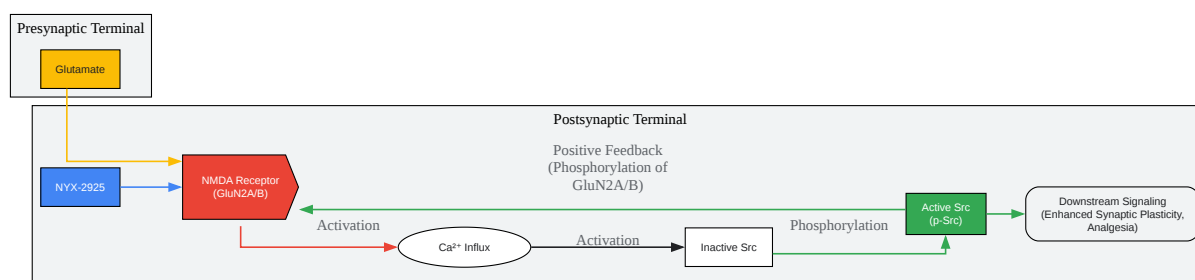
NYX-2925 is a spirocyclic- β -lactam compound designed to modulate NMDAR activity.^[1] It functions as a co-agonist at the NMDAR, acting at a site distinct from the glutamate and glycine binding sites.^{[2][3]} Specifically, at low concentrations of endogenous co-agonists like glycine and D-serine, **NYX-2925** partially activates the NMDAR.^{[2][3]} This modulatory action is

believed to normalize NMDAR function in pathological states, such as chronic pain, where glutamatergic signaling is dysregulated.

Preclinical evidence suggests that the analgesic effects of **NYX-2925** are centrally mediated, particularly within the medial prefrontal cortex (mPFC). In models of neuropathic pain, NMDAR-mediated plasticity is dampened in the mPFC. **NYX-2925** appears to reverse this by enhancing NMDAR signaling through a Src kinase-dependent mechanism. This leads to a restoration of synaptic plasticity processes like long-term potentiation (LTP), which is crucial for learning and memory, and is thought to be impaired in chronic pain states.[1] Furthermore, **NYX-2925** has been shown to facilitate synaptic plasticity by increasing the presence of synaptic NMDA receptor subtype 2B (GluN2B).[4]

Signaling Pathway of NYX-2925 in Neuropathic Pain

The following diagram illustrates the proposed signaling cascade of **NYX-2925** in the medial prefrontal cortex of a neuropathic pain model.



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Proposed signaling pathway of **NYX-2925** in the medial prefrontal cortex.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of **NYX-2925**.

Table 1: In Vitro Efficacy of NYX-2925 at Human NMDA Receptor Subtypes

NMDA Receptor Subtype	EC ₅₀ (M)	% of Maximal Glycine Response
hNR2A	5.5 x 10 ⁻¹¹	40.6%
hNR2B	2.8 x 10 ⁻¹⁴	47.1%
hNR2C	1.1 x 10 ⁻¹¹	63.1%
hNR2D	5.5 x 10 ⁻¹¹	57.8%
Data from[1]		

Table 2: Preclinical Pharmacokinetics of NYX-2925 in Rats (1 mg/kg, p.o.)

Compartment	C _{max} (nM)	Half-life (hours)
Plasma	706	6.8
Cerebrospinal Fluid (CSF)	44	1.2
Data from[1]		

Table 3: Human Phase I Pharmacokinetics of NYX-2925 (Single Ascending Dose)

Dose	C _{max} (ng/mL)	AUC _{0–inf} (ng·h/mL)
50 mg	387	2,750
100 mg	772	5,860
200 mg	1,480	11,800
400 mg	2,980	25,100
800 mg	5,550	47,800
1200 mg	8,250	71,200
Data from[5]		

Table 4: Human Phase I Pharmacokinetics of NYX-2925 (Multiple Ascending Dose, Day 7)

Dose (once daily)	C _{max} (ng/mL)	AUC _{0–24} (ng·h/mL)
150 mg	1,290	10,200
300 mg	2,680	22,100
600 mg	5,000	42,900
900 mg	7,650	66,200
Data from[5]		

Table 5: Cerebrospinal Fluid Concentrations of NYX-2925 in Humans

Dose	Time Post-dose	Geometric Mean CSF Concentration (ng/mL)
50 mg (single dose)	1 hour	3
50 mg (single dose)	8 hours	71
300 mg (multiple dose, Day 6)	1.5 hours	131
300 mg (multiple dose, Day 6)	3 hours	292
Data from[5]		

Table 6: Quantitative Outcomes from Phase II Fibromyalgia Study

Outcome Measure	Change from Baseline (vs. Placebo)
Average Daily Pain Score	-0.66 points
Worst Daily Pain Score	-0.61 points
Total FIQR Score	-6.3 points
PROMISFM Fatigue Profile Total Score	-5.6 points
Data from[6]	

Experimental Protocols

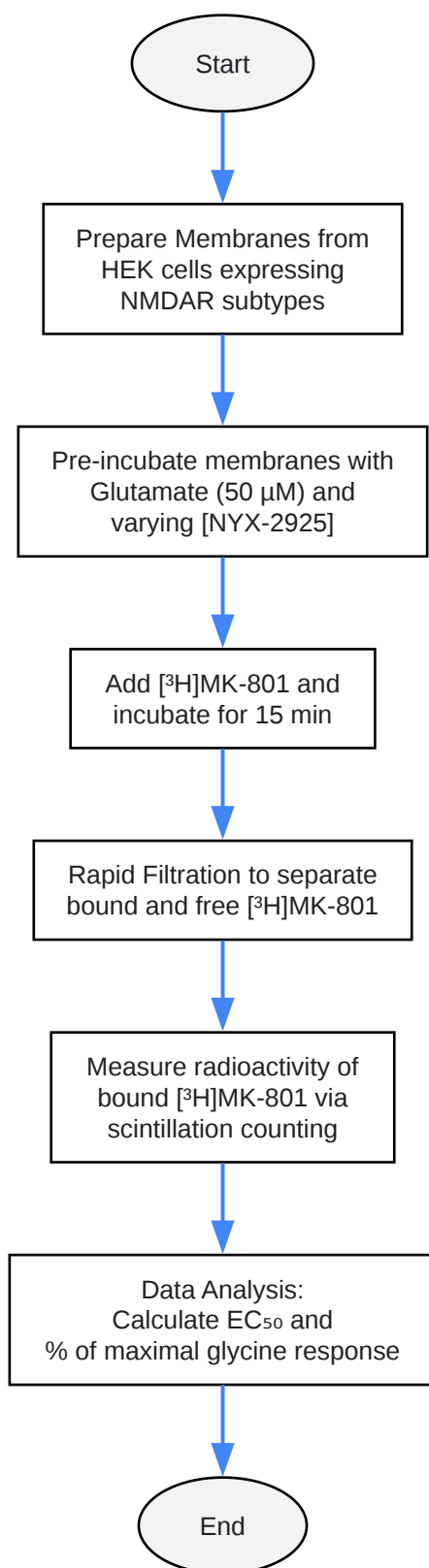
This section provides detailed methodologies for key experiments cited in the study of **NYX-2925**.

[³H]MK-801 Binding Assay for NMDA Receptor Modulation

This assay measures the ability of **NYX-2925** to potentiate the binding of the NMDAR open-channel blocker [³H]MK-801, which is indicative of receptor activation.

Protocol:

- Membrane Preparation: Crude membranes are prepared from HEK cells transiently transfected with cDNAs encoding human NMDAR1 and one of the four NMDAR2 subunits (A-D).[\[1\]](#)
- Incubation: 300 µg of membrane protein is preincubated for 15 minutes at 25°C in the presence of a saturating concentration of glutamate (50 µM) and varying concentrations of **NYX-2925**.[\[1\]](#)
- Radioligand Addition: 0.3 mCi of [³H]MK-801 is added to the reaction, followed by an additional 15-minute incubation under non-equilibrium conditions.[\[1\]](#)
- Separation: Bound and free [³H]MK-801 are separated via rapid filtration.[\[1\]](#)
- Data Analysis: Non-specific binding is determined in the absence of any glycine ligand. The potentiation of [³H]MK-801 binding by **NYX-2925** is measured and compared to the maximal potentiation achieved with a saturating concentration of glycine.



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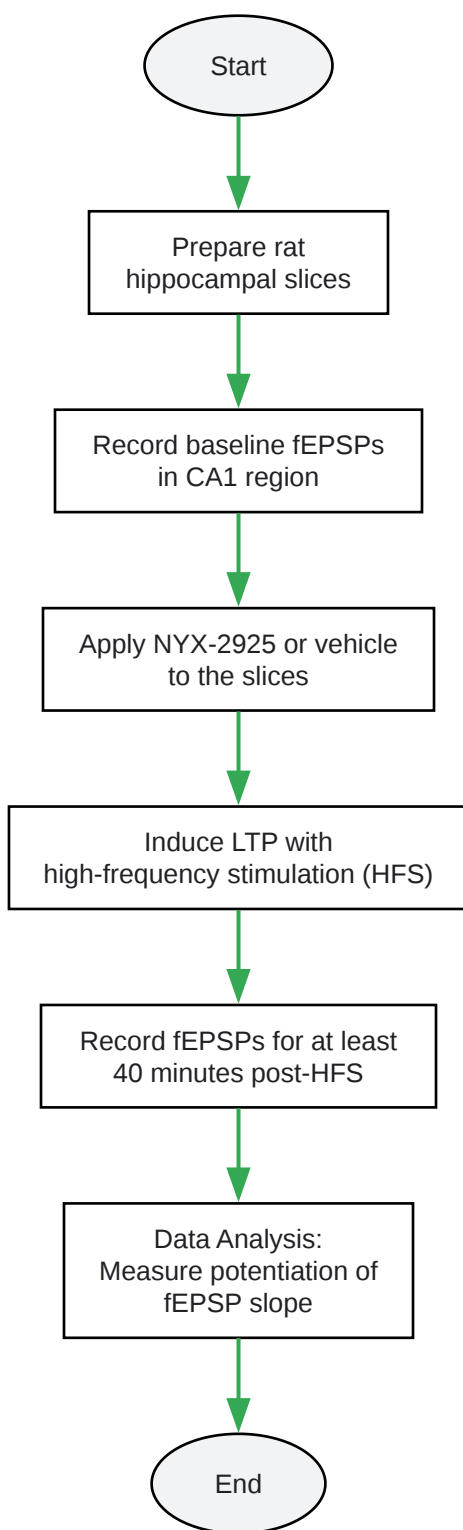
[3H]MK-801 Binding Assay Workflow.

Electrophysiological Assessment of LTP in Hippocampal Slices

This protocol assesses the effect of **NYX-2925** on long-term potentiation (LTP), a cellular correlate of learning and memory.

Protocol:

- **Slice Preparation:** Hippocampal slices are prepared from rats.
- **Recording:** Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.
- **LTP Induction:** A high-frequency stimulation (HFS) protocol (e.g., three submaximal bouts of 2x100 Hz for 800 ms, 20 minutes apart) is applied to induce LTP.^[1]
- **Drug Application:** Slices are perfused with artificial cerebrospinal fluid (aCSF) containing **NYX-2925** (e.g., 0.5 μ M) or vehicle.
- **Data Analysis:** The magnitude of LTP is measured as the percentage increase in the fEPSP slope 40 minutes after the last HFS bout, compared to the baseline before HFS.^[1]



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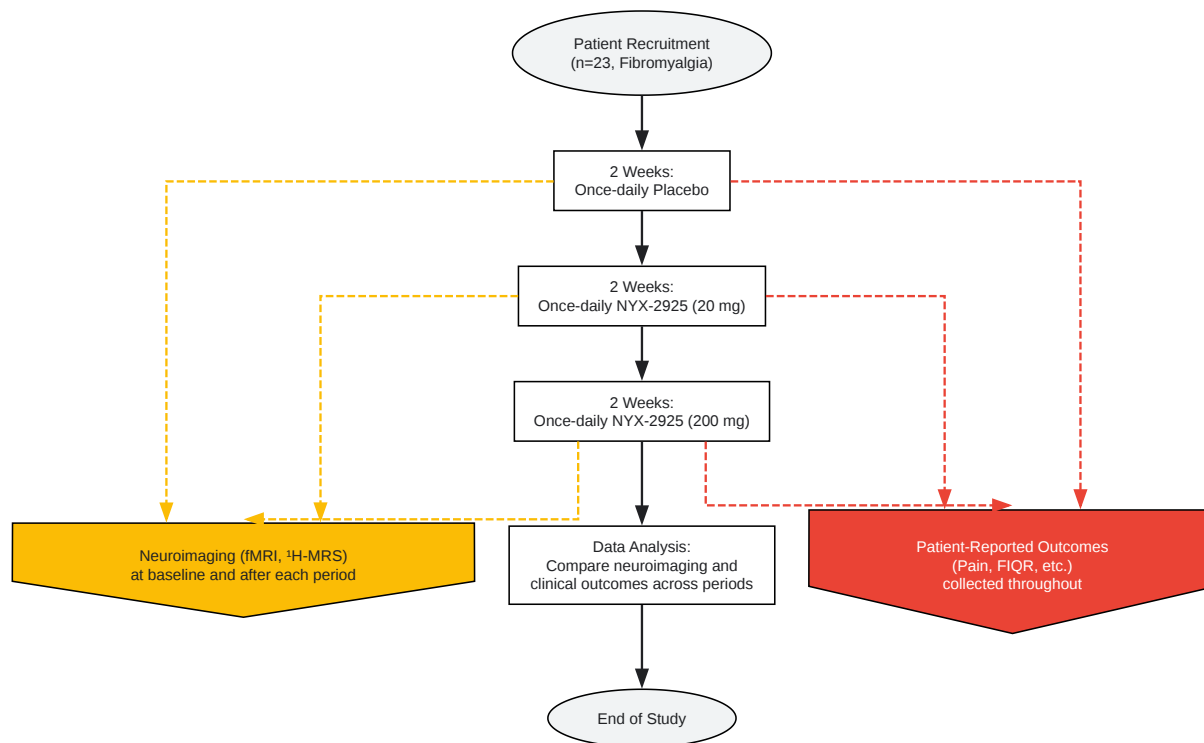
LTP Electrophysiology Workflow.

Phase II Clinical Trial in Fibromyalgia with Neuroimaging

This protocol outlines the design of an exploratory Phase II study to assess the effects of **NYX-2925** on central pain processing in fibromyalgia patients.

Protocol:

- Study Design: A single-blind, sequential design with 23 female patients diagnosed with fibromyalgia.[\[6\]](#)[\[7\]](#)
- Treatment Periods:
 - 2 weeks of once-daily oral placebo.
 - 2 weeks of once-daily oral **NYX-2925** (20 mg).
 - 2 weeks of once-daily oral **NYX-2925** (200 mg).[\[8\]](#)
- Primary Endpoint: Changes in brain activity biomarkers associated with central pain processing, measured by functional magnetic resonance imaging (fMRI) and proton magnetic resonance spectroscopy (¹H-MRS).[\[7\]](#)
- Neuroimaging:
 - fMRI: Resting-state functional connectivity and task-based fMRI (in response to evoked pain and visual stimuli) are performed.
 - ¹H-MRS: Levels of glutamate/glutamine (Glx) are measured in key pain-regulating brain regions, such as the dorsal anterior cingulate cortex and posterior insular cortex.
- Secondary Endpoints: Patient-reported outcomes, including daily pain scores (Numeric Rating Scale), the Revised Fibromyalgia Impact Questionnaire (FIQR), and other fibromyalgia symptom scales.[\[7\]](#)
- Data Analysis: Changes in neuroimaging biomarkers and clinical outcomes are compared between the placebo and **NYX-2925** treatment periods.



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Fibromyalgia Phase II Clinical Trial Workflow.

Discussion and Future Directions

NYX-2925 represents a targeted approach to modulating the glutamatergic system for the treatment of chronic pain. Its mechanism as a positive allosteric modulator of the NMDAR is supported by a robust body of preclinical evidence demonstrating its effects on synaptic

plasticity. The compound has shown a favorable safety and tolerability profile in early clinical development.[2]

However, the translation of these promising preclinical findings into clinical efficacy has been challenging. In Phase IIb studies, **NYX-2925** did not achieve statistically significant separation from placebo on the primary endpoint of pain reduction in patients with either painful diabetic peripheral neuropathy or fibromyalgia.[9][10] Despite this, some trends toward clinically meaningful improvements were observed, particularly in the earlier weeks of treatment and in certain secondary endpoints.[10]

The discrepancy between the preclinical data and the Phase IIb clinical outcomes highlights the complexities of translating molecular mechanisms into therapeutic benefits for chronic pain. Several factors could contribute to this, including the heterogeneity of patient populations, the placebo effect in pain trials, and the specific endpoints chosen for evaluation.

Future research could explore several avenues. Further investigation into the Src-dependent signaling pathway and other downstream effectors of **NYX-2925** could provide a more detailed understanding of its molecular actions. Stratification of patient populations based on biomarkers related to glutamatergic dysfunction might help identify subgroups who are more likely to respond to **NYX-2925**. Additionally, exploring alternative clinical trial designs and endpoints that are more sensitive to the central effects of NMDAR modulation could be beneficial.

In conclusion, while **NYX-2925** has not yet demonstrated definitive clinical efficacy for the broad treatment of chronic pain, its unique mechanism of action and the extensive preclinical and early clinical data provide a valuable foundation for the ongoing development of novel therapeutics targeting the glutamatergic system.

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